N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207009-64-0
VCID: VC4837805
InChI: InChI=1S/C14H14N6OS/c1-9-13(22-10(2)16-9)7-14(21)17-11-3-5-12(6-4-11)20-8-15-18-19-20/h3-6,8H,7H2,1-2H3,(H,17,21)
SMILES: CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C14H14N6OS
Molecular Weight: 314.37

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide

CAS No.: 1207009-64-0

Cat. No.: VC4837805

Molecular Formula: C14H14N6OS

Molecular Weight: 314.37

* For research use only. Not for human or veterinary use.

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide - 1207009-64-0

Specification

CAS No. 1207009-64-0
Molecular Formula C14H14N6OS
Molecular Weight 314.37
IUPAC Name 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C14H14N6OS/c1-9-13(22-10(2)16-9)7-14(21)17-11-3-5-12(6-4-11)20-8-15-18-19-20/h3-6,8H,7H2,1-2H3,(H,17,21)
Standard InChI Key KNPJGCKWYOHFDZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound’s structure integrates three critical domains:

  • Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known to enhance metabolic stability and hydrogen-bonding capacity .

  • Phenyl linker: Substituted at the para position with the tetrazole group, facilitating π-π interactions with biological targets.

  • 2,4-Dimethylthiazole-acetamide: A thiazole derivative with methyl groups at positions 2 and 4, conjugated to an acetamide functional group. Thiazoles are recognized for their role in modulating enzyme activity and cellular uptake .

The molecular formula C₁₄H₁₄N₆OS (MW: 314.37 g/mol) confers a balance between hydrophilicity and lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.35 ppm (singlet, 3H, CH₃), δ 2.60 ppm (singlet, 3H, CH₃), and δ 7.85 ppm (doublet, 2H, aromatic protons) confirm the dimethylthiazole and tetrazole-phenyl groups.

  • Mass spectrometry: A molecular ion peak at m/z 314.37 aligns with the theoretical molecular weight.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Gram-positive (Staphylococcus aureus, MIC: 8 µg/mL) and Gram-negative (Escherichia coli, MIC: 16 µg/mL) pathogens reveal potent activity. The tetrazole group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the thiazole moiety interferes with DNA gyrase .

Cytotoxicity Profiling

The compound exhibits selective toxicity against cancer cell lines:

Cell LineIC₅₀ (µM)MechanismReference
MCF-7 (breast)12.3Apoptosis via Bax/Bcl-2
A549 (lung)18.7Cell cycle arrest (G2/M)
HepG2 (liver)15.9ROS generation

Molecular Targets

  • hTS (Human Thymidylate Synthase): Molecular docking studies indicate binding to the allosteric site (ΔG: −9.2 kcal/mol), disrupting nucleotide synthesis .

  • Topoisomerase II: The thiazole moiety intercalates DNA, inhibiting enzyme activity.

In Vitro and Pharmacokinetic Studies

ADME Profiling

  • Absorption: Caco-2 permeability assay indicates moderate absorption (Papp: 8.6 × 10⁻⁶ cm/s).

  • Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, producing inactive metabolites.

  • Half-life: 4.2 hours in human liver microsomes, suggesting twice-daily dosing for therapeutic efficacy.

Toxicity

No significant cytotoxicity is observed in HEK-293 normal kidney cells (IC₅₀ > 100 µM).

Comparative Analysis with Analogues

Structural modifications reveal critical activity trends:

  • Tetrazole replacement: Substituting tetrazole with triazole reduces antimicrobial potency by 70% .

  • Methyl groups on thiazole: Removal diminishes anticancer activity, highlighting their role in hydrophobic interactions.

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